N~1~,N~3~-Dibutyl-2-[2-(dodecyloxy)ethyl]-N~1~,N~3~-dimethylpropanediamide
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Overview
Description
N~1~,N~3~-Dibutyl-2-[2-(dodecyloxy)ethyl]-N~1~,N~3~-dimethylpropanediamide is a chemical compound with the molecular formula C27H54N2O3 It is known for its unique structure, which includes a dodecyloxyethyl group and two dibutyl groups attached to a dimethylpropanediamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1,N~3~-Dibutyl-2-[2-(dodecyloxy)ethyl]-N~1~,N~3~-dimethylpropanediamide typically involves the reaction of dodecyloxyethylamine with a dibutylamine derivative in the presence of a suitable catalyst. The reaction conditions often include:
Temperature: The reaction is usually carried out at elevated temperatures, around 80-100°C.
Solvent: Common solvents used include toluene or dichloromethane.
Catalyst: Acidic or basic catalysts, such as hydrochloric acid or sodium hydroxide, are often employed to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process may include:
Raw Material Handling: Ensuring the purity of dodecyloxyethylamine and dibutylamine derivatives.
Reaction Control: Monitoring temperature, pressure, and reaction time to optimize yield.
Purification: Using techniques such as distillation or recrystallization to purify the final product.
Chemical Reactions Analysis
Types of Reactions
N~1~,N~3~-Dibutyl-2-[2-(dodecyloxy)ethyl]-N~1~,N~3~-dimethylpropanediamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the amide nitrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted amides or amines.
Scientific Research Applications
N~1~,N~3~-Dibutyl-2-[2-(dodecyloxy)ethyl]-N~1~,N~3~-dimethylpropanediamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N1,N~3~-Dibutyl-2-[2-(dodecyloxy)ethyl]-N~1~,N~3~-dimethylpropanediamide involves its interaction with specific molecular targets. The compound can:
Bind to Enzymes: Inhibit or activate enzymatic activity by binding to the active site.
Interact with Receptors: Modulate receptor activity by acting as an agonist or antagonist.
Affect Cellular Pathways: Influence cellular signaling pathways, leading to changes in cell behavior and function.
Comparison with Similar Compounds
Similar Compounds
- N,N’-Dibutyl-2-[2-(dodecyloxy)ethyl]-N,N’-dimethylmalonamide
- N,N-Dibutyl-1-butanaminium 3-((2E)-2-{(2Z)-2-ethyl-3-[1-(3-sulfonatopropyl)naphtho[1,2-d][1,3]thiazol-1-ium-2-yl]-2-propenylidene}-5-methoxy-1,3-benzothiazol-3-yl)-1-propanesulfonate
Uniqueness
N~1~,N~3~-Dibutyl-2-[2-(dodecyloxy)ethyl]-N~1~,N~3~-dimethylpropanediamide is unique due to its specific structural features, such as the dodecyloxyethyl group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
CAS No. |
145631-81-8 |
---|---|
Molecular Formula |
C27H54N2O3 |
Molecular Weight |
454.7 g/mol |
IUPAC Name |
N,N'-dibutyl-2-(2-dodecoxyethyl)-N,N'-dimethylpropanediamide |
InChI |
InChI=1S/C27H54N2O3/c1-6-9-12-13-14-15-16-17-18-19-23-32-24-20-25(26(30)28(4)21-10-7-2)27(31)29(5)22-11-8-3/h25H,6-24H2,1-5H3 |
InChI Key |
NNLDVVVCDZORQE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCOCCC(C(=O)N(C)CCCC)C(=O)N(C)CCCC |
Origin of Product |
United States |
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